N-cyclopentyl-4-[4-[1-(1,3-dimethylpyrazol-4-yl)ethylamino]piperidin-1-yl]benzamide
Overview
Description
N-cyclopentyl-4-[4-[1-(1,3-dimethylpyrazol-4-yl)ethylamino]piperidin-1-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a piperidine ring, which is further substituted with a dimethylpyrazol group and a cyclopentyl group. The intricate structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-[4-[1-(1,3-dimethylpyrazol-4-yl)ethylamino]piperidin-1-yl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:
Formation of the Benzamide Core: This step involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide.
Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction, often involving a nucleophilic substitution.
Introduction of the Dimethylpyrazol Group: This step involves the alkylation of the piperidine ring with a dimethylpyrazol derivative.
Cyclopentyl Group Addition: The final step includes the addition of the cyclopentyl group through a suitable alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-[4-[1-(1,3-dimethylpyrazol-4-yl)ethylamino]piperidin-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-4-[4-[1-(1,3-dimethylpyrazol-4-yl)ethylamino]piperidin-1-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies involving cellular signaling pathways and receptor-ligand interactions.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-[4-[1-(1,3-dimethylpyrazol-4-yl)ethylamino]piperidin-1-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its use, such as in medicinal or biological research.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-aminophenyl)-4-{1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl}benzamide
- **4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- 5-Amino-pyrazoles
Uniqueness
N-cyclopentyl-4-[4-[1-(1,3-dimethylpyrazol-4-yl)ethylamino]piperidin-1-yl]benzamide is unique due to its specific structural features, such as the combination of a benzamide core with a piperidine ring and a dimethylpyrazol group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-cyclopentyl-4-[4-[1-(1,3-dimethylpyrazol-4-yl)ethylamino]piperidin-1-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O/c1-17(23-16-28(3)27-18(23)2)25-21-12-14-29(15-13-21)22-10-8-19(9-11-22)24(30)26-20-6-4-5-7-20/h8-11,16-17,20-21,25H,4-7,12-15H2,1-3H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIKRMWWARNSPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)NC2CCN(CC2)C3=CC=C(C=C3)C(=O)NC4CCCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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